molecular formula C52H46NO4P2PdS- B1472794 Xantphos PD G3 CAS No. 1445085-97-1

Xantphos PD G3

Cat. No.: B1472794
CAS No.: 1445085-97-1
M. Wt: 949.4 g/mol
InChI Key: JIMOHYWEUIAPAA-UHFFFAOYSA-N
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Description

XantPhos Pd G3 is a third-generation (G3) Buchwald precatalyst . It is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents and has a long life in solutions . This compound is an excellent reagent for palladium-catalyzed cross-coupling reactions .


Synthesis Analysis

This compound can be used in various processes such as the Negishi cross-coupling reaction during the synthesis of palmerolides . It can also be used in the aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine . Another application is in the coupling between polyglycosyl thiols and aglycon halides by C-S bond formation .


Molecular Structure Analysis

The empirical formula of this compound is C52H45NO4P2PdS . It has a molecular weight of 948.35 . The SMILES string is CS(=O)(=O)O[Pd]c1ccccc1-c2ccccc2N.CC3©c4cccc(P(c5ccccc5)c6ccccc6)c4Oc7c(cccc37)P(c8ccccc8)c9ccccc9 .


Chemical Reactions Analysis

This compound is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 164-167 °C (decomposition) . It is highly soluble in a wide range of common organic solvents .

Scientific Research Applications

Catalysis in Organic Synthesis

Xantphos PD G3 has been identified as a highly effective catalyst in organic synthesis. It's particularly noted for its role in the Negishi cross-coupling of heteroaryl halides and acyclic sec-alkyl organozinc reagents, facilitating the preparation of complex pharmaceutical compounds with high branch selectivity and tolerance for certain acidic protons. This catalytic capability was demonstrated through the scale-up and isolation of a pyridine building block, underscoring its practical utility in drug synthesis (Cherney et al., 2018).

Enhancement of Reaction Efficiencies

The palladium-catalyzed carbonylation of allylamines using Pd(Xantphos)Cl2 as a catalyst is another area where this compound excels. This process enables the direct formation of β,γ-unsaturated amides from allylamines via C–N bond activation under relatively mild conditions, showcasing its ability to enhance reaction efficiencies and yields (Yu et al., 2014).

Contribution to C-S and C-N Bond Formation

This compound has been effectively used in C-S and C-N bond formation processes. For instance, its application in C-S cross-coupling reactions under microwave conditions resulted in good to excellent yields of the desired products, highlighting its potential for enhancing reaction speed and environmental friendliness due to low catalyst loading and short reaction times (Katla et al., 2022). Additionally, this compound has been involved in the formation of C-N bonds, where its presence significantly affected the reaction rate, indicating its crucial role in the efficiency of these reactions (Klingensmith et al., 2006).

Bioconjugation and Peptide Functionalization

Beyond traditional organic synthesis, this compound has been instrumental in the bioconjugation of peptides containing cysteine, showcasing its chemoselective functionalization capabilities under biocompatible conditions. The method was extended to protein functionalization, allowing selective bioconjugation of the trastuzumab antibody. This demonstrates the versatility and biocompatibility of this compound in complex biological contexts (Al-Shuaeeb et al., 2016).

Fluorescent Probe Synthesis

In the realm of material science, this compound has been used in the synthesis of fluorescent compounds. Specifically, it catalyzed the formation of bis-arylsulfenyl-benzo-2,1,3-thiadiazoles, which exhibited remarkable fluorescent properties with potential applications as image probes in fluorescence microscopy or sensors due to their unique photophysical properties (Katla et al., 2022).

Mechanism of Action

Target of Action

Xantphos PD G3, a third-generation Buchwald precatalyst , primarily targets the formation of various types of bonds in cross-coupling reactions . These bonds include carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . The ability to form these bonds makes this compound a versatile tool in organic synthesis.

Mode of Action

The mode of action of this compound involves the formation of an active palladium (0) species . This is achieved through the deprotection of the precatalyst, which gives a palladium-amido complex. This complex then undergoes reductive elimination to yield the active palladium (0) species, a methanesulfonate salt, and carbazole . This process allows for the efficient and rapid generation of the active catalytic species, generally without reducing agents .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly in cross-coupling reactions. For instance, it has been used in the Negishi cross-coupling reaction during the synthesis of palmerolides . It has also been used in the aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine . Furthermore, it has been employed in the coupling between polyglycosyl thiols and aglycon halides by C-S bond formation .

Pharmacokinetics

This compound is highly soluble in a wide range of common organic solvents , which suggests it could have good bioavailability in these mediums. It is also air, moisture, and thermally-stable , which could influence its distribution and metabolism.

Result of Action

The result of this compound’s action is the formation of the desired product in cross-coupling reactions. For example, it has been used to achieve good to excellent yields of the desired products in C-S cross-coupling reactions . The use of this compound typically allows for lower catalyst loadings and results in shorter reaction times .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been used under microwave conditions at 80°C, 200W to achieve good to excellent yields of the desired products . Its stability in air, moisture, and heat suggests that it can maintain its efficacy and stability under a variety of environmental conditions.

Safety and Hazards

XantPhos Pd G3 may be harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product .

Future Directions

XantPhos Pd G3 is a valuable tool in the field of cross-coupling reactions . Its unique features have led to the discovery of new methods that would not otherwise be feasible using traditional Pd sources . It is expected to continue to play a significant role in the development of new synthetic strategies, particularly in the synthesis of complex molecules .

Biochemical Analysis

Biochemical Properties

Xantphos PD G3 plays a crucial role in biochemical reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . It interacts with various enzymes and proteins involved in these reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The nature of these interactions involves the coordination of the palladium center with the phosphine ligands, which stabilizes the catalytic species and enhances the reaction efficiency .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in these processes, leading to changes in cell function. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, it can influence the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The palladium center of this compound binds to specific sites on enzymes and proteins, leading to their activation or inhibition. This binding interaction can result in changes in the conformation of the biomolecules, thereby affecting their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under various conditions, but prolonged exposure to certain environments can lead to its degradation. This degradation can result in a decrease in its catalytic activity and long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity for extended periods, but its effectiveness may diminish over time .

Properties

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32OP2.C12H10N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMOHYWEUIAPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H46NO4P2PdS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Xantphos Pd G3 a desirable catalyst for Negishi cross-coupling reactions?

A1: this compound exhibits high selectivity for branched products in acyclic sec-alkyl Negishi cross-coupling reactions involving heteroaryl halides. [] This selectivity is valuable for synthesizing complex molecules with specific stereochemistry, particularly in the pharmaceutical industry where branched motifs are common. [] For instance, this compound achieved branched-to-linear ratios exceeding 100:1 for several pharmaceutically relevant substrates. []

Q2: Beyond Negishi couplings, are there other applications for this compound?

A3: Yes, research shows this compound effectively catalyzes C-S cross-coupling reactions. [] For example, it facilitated the synthesis of various benzothiazole and benzothiadiazole derivatives by reacting with different benzenethiols under microwave irradiation. [] This highlights the catalyst's versatility and potential utility in diverse synthetic applications.

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